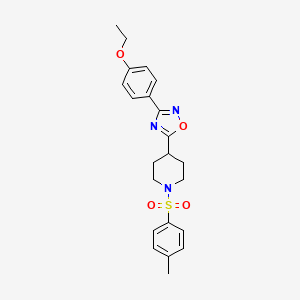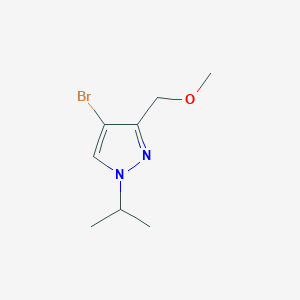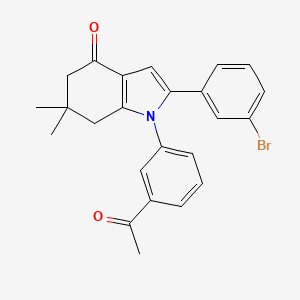
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as Xylazine hydrochloride, is a potent sedative and analgesic drug that is commonly used in veterinary medicine. It belongs to the class of drugs known as alpha-2 adrenergic agonists, which act on the central nervous system to produce sedation, analgesia, and muscle relaxation. Xylazine hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, toxicology, and neuroscience.
作用机制
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride acts on the alpha-2 adrenergic receptors in the central nervous system, which results in the inhibition of norepinephrine release and the activation of the G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to the hyperpolarization of neurons and the suppression of neuronal activity, resulting in sedation, analgesia, and muscle relaxation.
Biochemical and physiological effects:
This compound hydrochloride has been shown to produce a wide range of biochemical and physiological effects in animals. These include decreased heart rate, decreased blood pressure, decreased respiratory rate, decreased body temperature, and increased urine output. This compound hydrochloride has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its sedative and analgesic effects.
实验室实验的优点和局限性
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride has several advantages for use in laboratory experiments. It produces a rapid and reliable sedative effect, allowing for easy immobilization of animals for experimental procedures. It also produces analgesia, which can reduce pain and stress in animals during procedures. However, this compound hydrochloride has several limitations, including the potential for respiratory depression and hypotension, which can be problematic in animals with pre-existing respiratory or cardiovascular disease. Additionally, this compound hydrochloride may alter the physiological and biochemical parameters of animals, which can confound experimental results.
未来方向
There are several potential future directions for research on 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride. One area of interest is the development of new alpha-2 adrenergic agonists with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the molecular mechanisms underlying the sedative and analgesic effects of this compound hydrochloride, which may lead to the development of new drugs for pain management and anesthesia. Finally, there is a need for further research on the safety and efficacy of this compound hydrochloride in various animal species, particularly in the context of long-term use and repeated dosing.
合成方法
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride is synthesized from 4-chloro-3-methylphenol, 4-methylpiperidine, and 2-chloro-1-(chloromethyl)propane. The reaction involves the formation of an intermediate, which is then converted to the final product through a series of steps, including hydrolysis and salt formation. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
科学研究应用
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride is widely used in scientific research as a sedative and analgesic agent for animal studies. It is particularly useful in studies that require immobilization of animals, such as surgical procedures, behavioral experiments, and neurophysiological recordings. This compound hydrochloride has also been used in toxicological studies to investigate the effects of various chemicals and drugs on the central nervous system.
属性
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-12-5-7-18(8-6-12)10-14(19)11-20-15-3-4-16(17)13(2)9-15;/h3-4,9,12,14,19H,5-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNARZCKAIHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=C(C=C2)Cl)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2909544.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2909548.png)
![2-(4-benzylpiperazin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxoacetamide](/img/structure/B2909549.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)
![1-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B2909552.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2909554.png)




![2-Chloro-N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2909564.png)